N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, a methylsulfanylphenyl group, and a quinoline core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be added through a Friedel-Crafts alkylation reaction using a methylsulfanylbenzene derivative.
Final Coupling and Cyclization: The final step involves the coupling of the intermediate products followed by cyclization to form the desired quinolinecarboxamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times .
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets, providing insights into its mechanism of action.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include other quinoline derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(4-fluorophenyl)-2,7,7-trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(4-fluorophenyl)-2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide .
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its biological activity.
Properties
Molecular Formula |
C30H27FN2O2S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H27FN2O2S/c1-18-27(30(35)33-23-12-10-22(31)11-13-23)28(20-8-14-24(36-2)15-9-20)29-25(32-18)16-21(17-26(29)34)19-6-4-3-5-7-19/h3-15,21,28,32H,16-17H2,1-2H3,(H,33,35) |
InChI Key |
GJXDKUJFKIJQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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